5-(Pyrimidin-5-yl)nicotinic acid
Description
5-(Pyrimidin-5-yl)nicotinic acid is a heterocyclic compound featuring a pyrimidine ring (a six-membered aromatic ring with two nitrogen atoms) fused to a nicotinic acid moiety (pyridine-3-carboxylic acid). This dual functionality confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry. Pyrimidine derivatives are widely explored for their role as enzyme inhibitors, receptor modulators, and bioactive intermediates. For example, 5-(pyrimidin-5-yl)-1,2,4-oxadiazole derivatives have shown inhibitory activity against acetyl coenzyme A carboxylase (ACCase), a herbicidal target . Additionally, nicotinic acid derivatives are known to modulate neurological targets such as α7 nicotinic acetylcholine receptors (nAChRs), which are implicated in cognitive function .
Properties
IUPAC Name |
5-pyrimidin-5-ylpyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c14-10(15)8-1-7(2-11-3-8)9-4-12-6-13-5-9/h1-6H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYVFYXZQUPYEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1C(=O)O)C2=CN=CN=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629593 | |
| Record name | 5-(Pyrimidin-5-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-59-5 | |
| Record name | 5-(Pyrimidin-5-yl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
Key analogs of 5-(Pyrimidin-5-yl)nicotinic acid include positional isomers, heterocyclic variants, and benzoic acid derivatives. Below is a detailed comparison based on synthesis, biological activity, and physicochemical properties.
Table 1: Comparative Overview of 5-(Pyrimidin-5-yl)nicotinic Acid and Analogs
Physicochemical and Stability Considerations
- Solubility : The pyrimidine and carboxylic acid groups in 5-(Pyrimidin-5-yl)nicotinic acid enhance polarity, improving aqueous solubility compared to 5-(Piperidin-1-yl)nicotinic acid, which is more lipophilic due to its piperidine ring .
- Stability : Pyrimidine-containing compounds may exhibit lower thermal stability than thiophene or benzoic acid analogs, necessitating storage at 2–8°C to prevent degradation .
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